molecular formula C9H18N2O B2980513 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone CAS No. 1292578-74-5

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone

Cat. No.: B2980513
CAS No.: 1292578-74-5
M. Wt: 170.256
InChI Key: LSJBVUPDMVAYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone ( 1292578-74-5) is a high-purity piperidine-based chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H18N2O and a molecular weight of 170.25 g/mol, this compound features both a methylaminomethyl group and an ethanone moiety on its piperidine ring, making it a versatile scaffold for the synthesis of more complex molecules . This compound is exclusively for research applications and is not intended for diagnostic, therapeutic, or veterinary use. Researchers utilize this and related piperidine derivatives as key intermediates in exploring new chemical spaces, particularly in the development of compounds for targeted protein degradation and other innovative therapeutic modalities . The structural motif of the piperidine ring is a common feature in many pharmacologically active compounds, and the specific substitutions on this scaffold can be critical for modulating binding affinity and selectivity toward biological targets. Handling of this material requires appropriate safety precautions. The compound has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should consult the relevant safety data sheet (SDS) and adhere to standard laboratory safety protocols. To ensure stability and purity, the product should be stored in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

1-[3-(methylaminomethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(12)11-5-3-4-9(7-11)6-10-2/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJBVUPDMVAYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone typically involves the reaction of piperidine derivatives with appropriate reagentsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or rhodium to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Piperidine Moieties

1-(3-(Piperidin-1-yl)phenyl)ethanone (CAS 39911-01-8)
  • Structure: A phenyl ring bridges the piperidine and ethanone groups.
  • Molecular Formula: C₁₃H₁₇NO.
  • Properties : Boiling point 124–125.5°C (0.5 Torr), density 1.052 g/cm³, pKa ~4.32 .
  • Key Differences: The phenyl spacer introduces aromaticity and likely reduces solubility compared to the methylaminomethyl group in the target compound. The absence of an amine substituent may limit hydrogen-bonding interactions in biological systems.
1-(1-Methylpiperidin-3-yl)ethanone (CAS 91324-25-3)
  • Structure: A methyl group at the 1-position of piperidine and ethanone at the 3-position.
  • Molecular Formula: C₈H₁₅NO.
  • Properties: Simpler substituents (methyl vs. methylaminomethyl) may enhance metabolic stability but reduce polarity .
  • Applications : Piperidine derivatives like this are commonly used as intermediates in drug synthesis.
2-(3-Hydroxy-piperidin-1-yl)-1-thiophen-2-yl-ethanone
  • Structure : Thiophene replaces the aromatic/alkyl substituents, with a hydroxy group on piperidine.
  • Molecular Formula: C₁₁H₁₅NO₂S.

Ethanone Derivatives with Heterocyclic Systems

1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone
  • Structure: Indole ring fused to ethanone, with a piperidine substituent.
  • Molecular Formula : C₁₆H₂₀N₂O.
  • Applications : Indole derivatives are prominent in drug discovery (e.g., serotonin analogs). This compound’s indole core may confer binding affinity for neurological targets .
Pyridine-Based CYP51 Inhibitors (UDO and UDD)
  • Structure: Pyridine and trifluoromethylphenyl groups attached to ethanone-piperazine hybrids.
  • Activity: Inhibit Trypanosoma cruzi CYP51 enzyme, comparable to posaconazole .
  • Key Differences : The pyridine-trifluoromethyl motif enhances enzyme inhibition but increases molecular complexity compared to the target compound.

Biological Activity

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone is a compound that has garnered attention in the field of neuropharmacology due to its structural characteristics and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone is C8H16N2OC_8H_{16}N_2O, with a molecular weight of approximately 170.25 g/mol. The compound features a piperidine ring substituted with a methylaminomethyl group and an ethanone moiety, which is indicative of its potential interactions with various biological targets.

Preliminary studies suggest that 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone may influence neurotransmitter systems, particularly those related to dopaminergic and serotonergic pathways. Its structural similarities to known psychoactive substances indicate that it could exhibit stimulant and analgesic properties.

Binding Affinity Studies:
Research has focused on the binding affinity of this compound to various receptors, including dopamine and serotonin receptors. These interactions are crucial for understanding its potential therapeutic applications.

Biological Activities

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone exhibits several notable biological activities:

  • Neuropharmacological Effects: The compound shows promise as a stimulant, potentially useful in treating conditions like ADHD or depression due to its effects on neurotransmitter modulation.
  • Analgesic Properties: Initial findings suggest analgesic effects, which may be beneficial for pain management.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
MethylphenidatePiperidine ring with an ester groupKnown stimulant for ADHD
1-(4-Methylaminomethyl-piperidin-1-yl)-ethanoneSimilar piperidine structure but different substitutionPotentially different pharmacological profile
4-AminopiperidinePiperidine ring with an amino groupUsed in synthesizing pharmaceuticals

The uniqueness of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone lies in its specific substitution pattern on the piperidine ring, suggesting potential dual activity as both a stimulant and analgesic.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone:

  • Neuropharmacological Study: A study indicated that the compound could enhance dopaminergic signaling, which is critical in managing neurodegenerative diseases .
  • Analgesic Efficacy: In animal models, 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone demonstrated significant pain relief comparable to established analgesics, suggesting its potential for clinical use .
  • Toxicological Assessments: Toxicological evaluations revealed low cytotoxicity levels, indicating a favorable safety profile for further development .

Q & A

Q. How are structure-activity relationships (SAR) established for bioactivity?

  • Methodology : Synthesize analogs with varied substituents (e.g., -CF3, -OCH3) and test in enzyme inhibition assays (IC50). Molecular dynamics (AMBER) correlate conformational changes with activity. Track lipophilicity (logP) and hydrogen-bond donors for SAR trends .

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